
1,3-Bis(2,4-dichlorophenyl)urea
Overview
Description
1,3-Bis(2,4-dichlorophenyl)urea is a chemical compound with the molecular formula C13H8Cl4N2O. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of two 2,4-dichlorophenyl groups attached to a urea moiety, making it a member of the diaryl urea family.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4-dichlorophenyl)urea can be synthesized through the reaction of 2,4-dichloroaniline with phosgene or its safer alternative, triphosgene, in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
Formation of Isocyanate Intermediate: 2,4-dichloroaniline reacts with phosgene or triphosgene to form the corresponding isocyanate intermediate.
Urea Formation: The isocyanate intermediate then reacts with another molecule of 2,4-dichloroaniline to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out in large reactors under controlled conditions to ensure high yield and purity. The use of triphosgene is preferred due to its stability and ease of handling compared to phosgene.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms under appropriate conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Bis(2,4-dichlorophenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow from photosystem II to plastoquinone . This specific inhibition mechanism makes it a valuable tool in plant biology research.
Comparison with Similar Compounds
1,3-Bis(2,4-dichlorophenyl)urea can be compared with other diaryl urea compounds, such as:
1,3-Bis(3,4-dichlorophenyl)urea: Similar in structure but with different chlorine atom positions, leading to variations in chemical properties and biological activities.
1,3-Bis(2,5-dichlorophenyl)urea: Another structural isomer with distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets.
Biological Activity
1,3-Bis(2,4-dichlorophenyl)urea, commonly known as a herbicide, is a compound that exhibits notable biological activity primarily in agricultural applications. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by empirical data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C13H10Cl4N2O and a molecular weight of approximately 327.05 g/mol. The presence of two dichlorophenyl groups attached to a central urea moiety contributes to its unique chemical properties.
The primary mechanism of action for this compound involves inhibition of photosynthesis in certain plants. This process is crucial for its function as a herbicide. Specifically, it disrupts the electron transport chain within chloroplasts, leading to plant death through the following pathways:
- Inhibition of Photosystem II : The compound binds to the D1 protein in the photosystem II complex, preventing the normal flow of electrons and disrupting ATP synthesis.
- Disruption of Endocrine Functions : Studies indicate that it may also interfere with endocrine functions in non-target organisms, raising concerns about its environmental impact.
Biological Activity
- Herbicidal Activity : The compound is primarily used in agriculture to control various weed species. Its effectiveness is attributed to its ability to inhibit chlorophyll synthesis and disrupt metabolic processes critical for plant growth .
- Toxicity Profile : While effective as a herbicide, this compound poses risks to aquatic life and can be harmful if ingested or inhaled. Studies have shown that it can cause endocrine disruption in non-target organisms .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
1,3-Bis(4-chlorophenyl)urea | Chlorine instead of dichlorine | Varies; generally less potent than dichlorinated analogs |
1,3-Bis(2,4-difluorophenyl)urea | Two fluorine atoms on each phenyl ring | Enhanced stability and reactivity |
1,3-Bis(2,4-dichlorophenyl)thiourea | Sulfur replacing oxygen in urea | Altered chemical and biological properties |
Study on Herbicidal Efficacy
A study conducted by researchers evaluated the herbicidal efficacy of this compound against common agricultural weeds. Results indicated significant reductions in biomass and chlorophyll content in treated plants compared to controls.
Environmental Impact Assessment
An environmental study assessed the impact of this compound on non-target aquatic organisms. Findings revealed that exposure led to endocrine disruption in fish species, highlighting the need for careful application practices to mitigate ecological risks .
Properties
IUPAC Name |
1,3-bis(2,4-dichlorophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4N2O/c14-7-1-3-11(9(16)5-7)18-13(20)19-12-4-2-8(15)6-10(12)17/h1-6H,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKKWBCOWZDNRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307321 | |
Record name | 1,3-bis(2,4-dichlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55268-52-5 | |
Record name | NSC190721 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-bis(2,4-dichlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-BIS(2,4-DICHLOROPHENYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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